

Introduction: The Solubility Paradox of Pyrimidin-4-ols

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Compound of Interest

Compound Name: 6-(Methoxymethyl)pyrimidin-4-ol

CAS No.: 3122-78-9

Cat. No.: B1437437

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Subject: **6-(Methoxymethyl)pyrimidin-4-ol** CAS: 3122-78-9 Synonyms: 4-(Methoxymethyl)-6-hydroxypyrimidine; 6-(Methoxymethyl)pyrimidin-4(3H)-one.[1]

As a Senior Application Scientist, I often see researchers struggle with this compound. While it appears small and polar (MW ~140.14 Da), it exhibits "brick-dust" behavior—high crystallinity and poor aqueous solubility.[1] This is primarily driven by keto-enol tautomerism.[1] In the solid state and polar solvents, the compound predominantly exists as the pyrimidin-4(3H)-one (keto) tautomer, forming strong intermolecular hydrogen bond networks (dimers/ribbons) that resist solvation.[1]

This guide provides field-proven protocols to overcome these solubility barriers in drug discovery workflows.

Part 1: Physicochemical Profile & Solubility Data[1]

Understanding the fundamental properties is the first step to troubleshooting.

Property	Value / Characteristic	Impact on Solubility
Molecular Weight	140.14 g/mol	Small size usually implies good solubility, but crystal packing dominates here.[1]
LogP (Predicted)	-0.5 – 1.2	Moderately lipophilic; however, low LogP does not guarantee water solubility if melting point is high.[1]
pKa (Acidic)	-8.5 – 9.2 (N-H)	Deprotonation at pH > 9.5 significantly increases solubility (formation of anion).
pKa (Basic)	-1.5 – 2.5 (N-1)	Protonation at pH < 2 increases solubility (formation of cation).[1]
Primary Tautomer	4(3H)-one (Keto)	Responsible for high lattice energy and poor solubility in neutral buffers.[1]

Part 2: Solvent Selection & Stock Preparation

Q1: What is the absolute best solvent for creating high-concentration stock solutions?

Recommendation: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

- Protocol: Dissolve at 20–50 mg/mL in anhydrous DMSO.
- Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the pyrimidinone dimers more effectively than protic solvents like ethanol or methanol.
- Warning: Avoid storing stocks in alcohols (MeOH/EtOH). While it may dissolve initially, pyrimidin-4-ols often crystallize out of alcohols upon standing or cooling due to lower solvation energy compared to the crystal lattice energy.[1]

Q2: Can I use water or PBS directly for the stock?

Answer: No. The solubility in neutral water is typically < 1 mg/mL. Attempting to dissolve it directly in buffer will result in a suspension, leading to inaccurate dosing in biological assays.

Part 3: Troubleshooting & FAQs

Issue 1: Precipitation upon dilution into aqueous media

User Question: "I made a 20 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), it crashes out immediately. Why?"

Technical Analysis: This is the "Solubility Cliff." The hydrophobic effect forces the planar pyrimidine rings to stack (π - π stacking), while the hydrogen bonding network re-establishes itself faster than water can solvate the molecules.

Solution Protocol:

- Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.
 - Step A: Dilute stock with PEG-400 or Propylene Glycol (1:1 ratio).[1]
 - Step B: Slowly add this mixture to the vortexing buffer.
- pH Adjustment:
 - If your assay tolerates it, adjust the buffer pH to > 9.0 (to deprotonate the N-H) or < 2.0 (to protonate the N-1). This creates a charged species that is highly soluble.
 - Note: Verify chemical stability at extreme pH before long-term storage.[1]

Issue 2: Crystallization during chemical synthesis workup

User Question: "I synthesized a derivative, but I can't get it to dissolve in Methanol for TLC or NMR. It only dissolves in hot DMSO."

Technical Analysis: This confirms the formation of the stable keto-tautomer lattice. Standard organic solvents (DCM, EtOAc, MeOH) are often insufficient for highly crystalline

pyrimidinones.

Troubleshooting Workflow:

- For NMR: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).[1] The acid disrupts hydrogen bonding.
- For Purification: Do not rely on silica gel chromatography with DCM/MeOH.
 - Alternative: Use Reverse Phase (C18) Chromatography with water/acetonitrile gradients.
 - Recrystallization:[1] Dissolve in hot DMF, then slowly add water or ether to induce controlled precipitation.

Issue 3: Formulation for Animal Studies (In Vivo)

User Question:"We need to dose this at 10 mg/kg IP. It's a brick in saline. What vehicle do you recommend?"

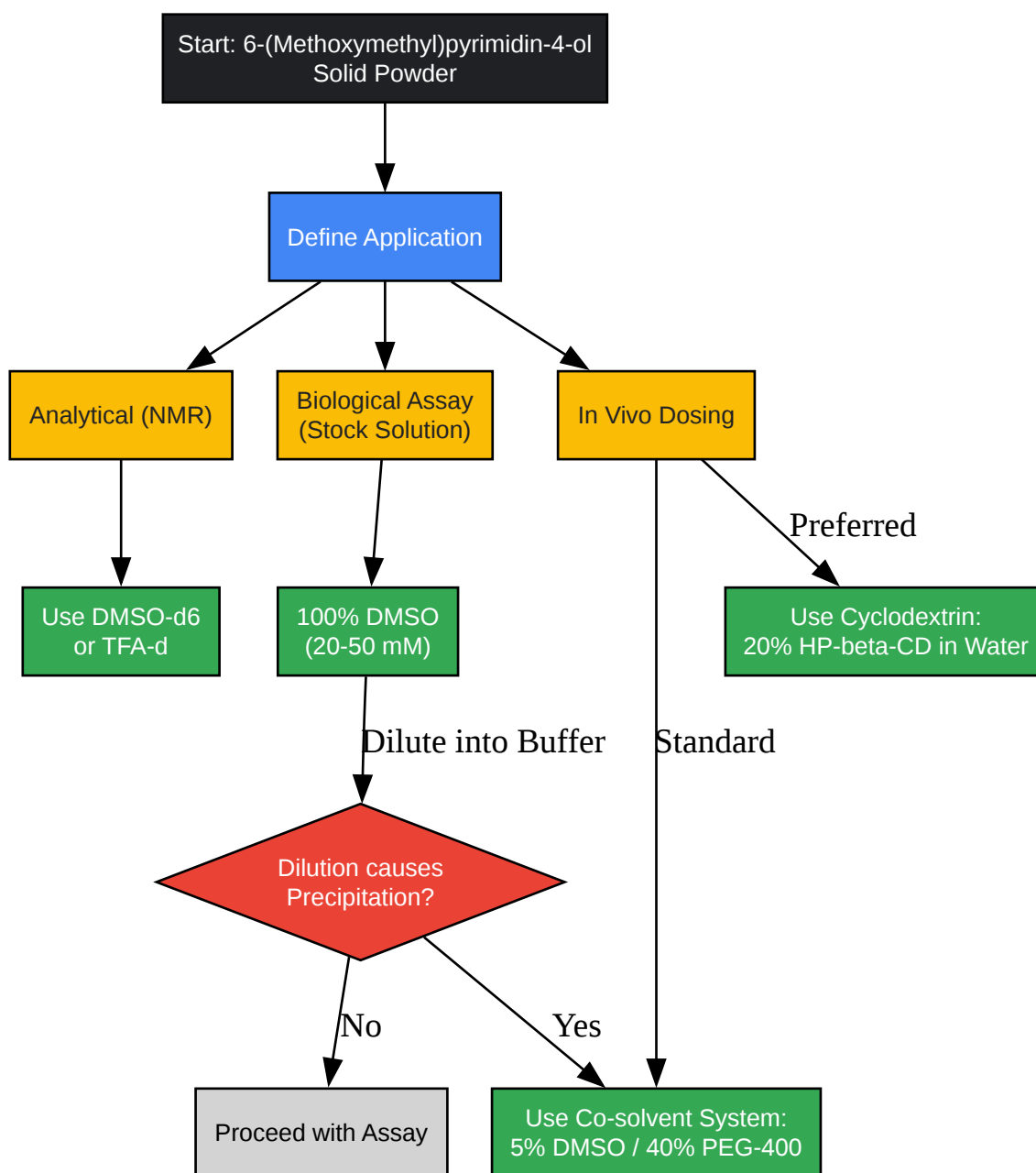
Formulation Guide: Standard saline will fail. Use a co-solvent system or complexing agent.

Vehicle System	Composition	Mechanism
Co-solvent	5% DMSO + 40% PEG-400 + 55% Water	PEG/DMSO prevents aggregation of the hydrophobic core.[1]
Complexation	20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)	The pyrimidine ring nests inside the cyclodextrin cavity, shielding it from water.[1]
pH Modified	Saline adjusted to pH 9.5 (with NaOH)	Creates the soluble enolate salt (Check tolerability!).

Part 4: Visualizations

Figure 1: Solubility Optimization Workflow

A logical decision tree for selecting the correct solvent system based on the application.

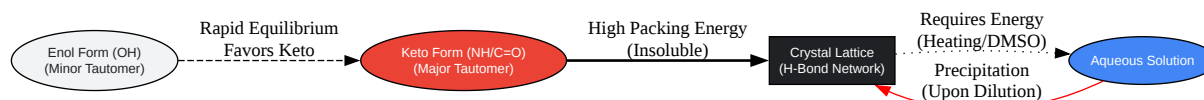


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Caption: Decision matrix for solubilizing **6-(Methoxymethyl)pyrimidin-4-ol** across analytical and biological applications.

Figure 2: The Tautomerism Barrier

Visualizing why the compound resists solvation.[1]



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Caption: The equilibrium shifts toward the Keto form, which forms stable, insoluble crystal lattices, causing precipitation in water.[1]

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Sources

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